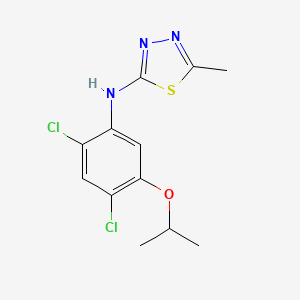
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
The compound “N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide” is a related compound. Another related compound is “(2,4-Dichloro-5-isopropoxyphenyl)hydrazine” with a molecular formula of C9H12Cl2N2O .
Molecular Structure Analysis
The molecular structure of “(2,4-dichloro-5-isopropoxyphenyl)hydrazine” has been reported with a molecular formula of C9H12Cl2N2O .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4-Dichloro-5-isopropoxyphenyl)hydrazine” have been reported . It has a molecular weight of 235.11 g/mol .Aplicaciones Científicas De Investigación
Biological Activity of Heterocyclic Systems
1,3,4-Thiadiazole and oxadiazole heterocycles are recognized as pharmacophore scaffolds with a wide potential for chemical modification, leading to diverse pharmacological potentials. These heterocycles are crucial for expressing pharmacological activity due to their ability to participate in hydrogen bonding interactions with different enzymes and receptors, making them significant for medicinal chemistry. The study of non-condensed heterocyclic systems based on 1,3,4-thia(oxadiazole) rings has confirmed their importance as promising objects for modern bioorganic and medicinal chemistry. These heterocycles have been identified as the main structural component of biological agents with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activity. Moreover, combining 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often leads to a synergistic effect, highlighting their role as important structural matrices for new drug-like molecules development (Lelyukh, 2019).
Antimicrobial and Antitumor Agents
The structural modification and integration of the 1,3,4-thiadiazole nucleus with different structural fragments have led to the development of a wide range of lead molecules against various clinical disorders. This versatility and potential for structural modification have been explored to develop antimicrobial, anticancer, and antidiabetic agents. The review on 2,4-thiazolidinedione-based ligands emphasizes the recent development of TZD derivatives as antimicrobial, anticancer, and antidiabetic agents, reflecting the significant interest in exploiting the 1,3,4-thiadiazole core for novel therapeutic applications (Singh et al., 2022).
Synthesis and Structural Properties
Research into the synthesis, spectroscopic, and structural properties of novel substituted heterocyclic compounds, including those based on the 1,3,4-thiadiazole scaffold, provides valuable insights into their potential applications. These studies are crucial for understanding the conformation and reactivity of these compounds, further supporting their utilization in various pharmacological and medicinal chemistry applications. For example, the synthesis and study of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offer insights into the diversity of products and intermediates that can be generated, highlighting the synthetic versatility of the 1,3,4-thiadiazole derivatives (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-6(2)18-11-5-10(8(13)4-9(11)14)15-12-17-16-7(3)19-12/h4-6H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXNLUYUQBYWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC2=CC(=C(C=C2Cl)Cl)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-Trifluoroethyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135140.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide](/img/structure/B3135149.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3135153.png)
![4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3135157.png)
![Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate](/img/structure/B3135164.png)

![2-[4-(4-Methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B3135177.png)




